N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” is an organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” typically involves multiple steps, including:
Formation of the hydrazino intermediate: This step may involve the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with the methoxyphenyl group: This step involves the reaction of the hydrazino intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Final assembly: The final step involves the coupling of the intermediate with the benzamide moiety, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares similarities with other compounds containing methoxy, phenyl, hydrazino, and carbonyl groups.
Uniqueness
Unique structural features: The specific arrangement of functional groups in “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” may confer unique chemical properties and biological activities.
Distinct reactivity: The compound’s reactivity may differ from similar compounds due to steric and electronic effects.
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H27N3O4/c1-20(16-21-10-6-4-7-11-21)19-29-31-28(33)25(30-27(32)22-12-8-5-9-13-22)18-23-17-24(34-2)14-15-26(23)35-3/h4-19H,1-3H3,(H,30,32)(H,31,33)/b20-16+,25-18-,29-19+ |
InChI Key |
YMTRVZUKTUDCSG-SOPLJYGISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=CC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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